molecular formula C8H13NO3 B2969454 Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid CAS No. 1935036-28-4

Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid

Cat. No.: B2969454
CAS No.: 1935036-28-4
M. Wt: 171.196
InChI Key: QESITGGBKKRCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid is a bicyclic heterocyclic compound featuring a fused pyran (oxygen-containing six-membered ring) and pyrrole (nitrogen-containing five-membered ring) system, with a carboxylic acid substituent at the 7a position. According to Enamine Ltd’s Building Blocks Catalogue (2018), this compound has a molecular formula of C₈H₁₀ClNO₂ and a molecular weight of 187.63 g/mol . Its structural rigidity and carboxylic acid moiety make it a candidate for further functionalization in medicinal chemistry or materials science.

Properties

IUPAC Name

2,3,3a,4,6,7-hexahydro-1H-pyrano[3,4-c]pyrrole-7a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c10-7(11)8-1-2-12-4-6(8)3-9-5-8/h6,9H,1-5H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QESITGGBKKRCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2C1(CNC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid can be achieved through several methods. One common approach involves the annulation of the pyran ring to an existing pyrrole ring. This can be done through intramolecular heterocyclization involving an O-nucleophilic center. For example, a fully hydrogenated pyrano[3,4-c]pyrrole ring can be obtained by intramolecular dehydration of 2-[1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]ethanol using TsCl in the presence of Et3N and a catalytic amount of DMAP . Another method involves the intramolecular cyclization of 1,5-dicarbonyl compounds containing the pyrrole ring .

Chemical Reactions Analysis

Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as a versatile scaffold in organic synthesis, enabling the construction of complex molecules.

    Biology: Its unique structure makes it a valuable tool in the study of biological systems and molecular interactions.

    Medicine: This compound is explored for its potential therapeutic properties, including its role in drug discovery and development.

    Industry: It is used in the development of new materials and catalysts for various industrial processes.

Mechanism of Action

The mechanism of action of octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Synthesis Highlights
Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid C₈H₁₀ClNO₂ 187.63 Bicyclic pyran-pyrrole, carboxylic acid Not reported
Compound 13o (N-substituted pyrrole derivative) Not provided 508 ([M−H]⁻) Tetrahydroisoquinoline, furyl, pyridinyl-oxazolyl 54% yield over 2 steps
1H-Pyrrole-2-carboxylic acid derivatives (7a–h) Varies Varies Benzyloxy-phenyl substituents, carboxylic acid NaOH-mediated hydrolysis
Ethyl 5-(3-azidophenyl)pyrrole-3-carboxylate C₂₆H₂₂N₄O₄ 454 Azide, cyano groups, ester functionalization Diazotization/azide addition
Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid Not provided Not reported Thiazole-pyridine hybrid, carboxylic acid Scalable routes (Route A/B)

Physicochemical Properties

  • Thermal Stability : Compound 13o exhibits a high decomposition temperature (228–231°C), likely due to its extended aromatic system, whereas the target compound’s stability remains uncharacterized .
  • Molecular Weight : The target compound (187.63 g/mol) is significantly smaller than azide-functionalized pyrroles (454 g/mol) or compound 13o (~509 g/mol), suggesting differences in solubility and bioavailability .
  • Functional Groups : The carboxylic acid group in the target and 7a–h derivatives enhances hydrophilicity, contrasting with the lipophilic ester and azide moieties in other compounds .

Biological Activity

Octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid is a bicyclic compound that has attracted significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound features a unique fused ring system that contributes to its stability and reactivity. The compound can undergo various chemical reactions, including oxidation, reduction, substitution, and cyclization, which are essential for its application in organic synthesis and medicinal chemistry .

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its ability to induce apoptosis in several cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15
MCF-7 (Breast Cancer)20
A549 (Lung Cancer)25

The mechanism underlying its anticancer effects appears to involve the inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair . This inhibition disrupts cancer cell proliferation while sparing normal cells, highlighting the compound's potential for therapeutic applications.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may exert inhibitory effects against various bacterial strains. The exact mechanisms by which it acts as an antimicrobial agent are still under investigation but may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways .

The biological activity of this compound is attributed to its interaction with specific molecular targets. It has been shown to modulate the activity of enzymes and receptors involved in critical biochemical pathways. For instance, the compound's ability to inhibit topoisomerase II suggests a targeted approach in cancer therapy .

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments were conducted to assess the anticancer efficacy of this compound on various cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 15 µM to 25 µM across different cell types.
  • Antimicrobial Efficacy : In a study evaluating the antimicrobial properties of the compound, it was found to possess inhibitory effects against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve interference with bacterial cell wall synthesis .
  • Drug Development Potential : Given its unique structure and biological activity, this compound is being explored as a scaffold for designing new therapeutic agents targeting various diseases .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for octahydropyrano[3,4-c]pyrrole-7a-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Synthesis typically involves cyclization of pyrrole precursors with pyranone derivatives under acidic or catalytic conditions. For example, enantioselective approaches may employ chiral catalysts or resolving agents to control stereochemistry at the 3aR and 7aR positions . Key variables include solvent polarity (e.g., THF vs. DMF), temperature (60–120°C), and catalysts (e.g., Pd/C or chiral Brønsted acids). NMR and HPLC-MS are critical for verifying stereochemical purity (>95% enantiomeric excess) .
Synthesis Method Conditions Yield Stereochemical Control
Acid-catalyzed cyclizationH2SO4, 80°C, 12h65%Low (racemic mixture)
Enantioselective catalysisChiral Brønsted acid, THF, 60°C45%High (ee >95%)
Reductive aminationNaBH4, MeOH, rt78%Moderate (diastereomers)

Q. How can researchers validate the purity and structural integrity of this compound derivatives?

  • Methodological Answer :

  • Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Purity thresholds ≥95% are standard for pharmacological studies .
  • Structural Confirmation : High-resolution mass spectrometry (HRMS) for molecular ion verification and 2D NMR (e.g., COSY, HSQC) to resolve fused ring systems and substituent positions . For stereoisomers, circular dichroism (CD) or X-ray crystallography may be required .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Engineering Controls : Use fume hoods for synthesis and purification steps to mitigate inhalation risks.
  • Personal Protective Equipment (PPE) : Nitrile gloves, EN 166-certified safety goggles, and flame-resistant lab coats.
  • Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer : Stability studies should employ accelerated degradation protocols:

  • pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24h. Monitor degradation via LC-MS. Acidic conditions (pH <3) may hydrolyze the pyran ring, while basic conditions (pH >10) could decarboxylate the carboxylic acid group .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the compound via hydrogen bonding, whereas protic solvents (e.g., MeOH) may accelerate racemization at chiral centers .

Q. What strategies resolve contradictions in reported biological activities of octahydropyrano[3,4-c]pyrrole derivatives?

  • Methodological Answer : Discrepancies often arise from stereochemical variability or impurities. For example:

  • Case Study : A derivative reported as inactive in cytotoxicity assays may lack stereochemical purity (e.g., racemic vs. enantiopure forms). Reproduce studies using enantiomerically pure samples (verified by CD) and standardized cell lines (e.g., MDA-MB-231 vs. MCF-7) .
  • Data Harmonization : Cross-validate results with orthogonal assays (e.g., DNA damage via comet assay vs. γ-H2AX foci quantification) .

Q. What in silico approaches predict the pharmacokinetic properties of this compound derivatives?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic stability.
  • ADMET Prediction : Use tools like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and hERG channel inhibition risks .
  • Docking Studies : Target the compound’s carboxylic acid group to active sites of HDACs (histone deacetylases) for anticancer activity predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.